molecular formula C14H13ClN2O3S B4836770 2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide

2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide

Cat. No. B4836770
M. Wt: 324.8 g/mol
InChI Key: YPYWVXOTXPNYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide is a chemical compound used in scientific research for its potential therapeutic properties. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide is not fully understood. However, it has been reported to inhibit the activity of specific enzymes and signaling pathways involved in cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes such as COX-2 and p38 MAPK, which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been reported to have anti-angiogenic properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been shown to have low toxicity in various cell lines. However, it also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on 2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide. One direction is to further investigate its potential therapeutic properties, such as its anti-inflammatory and anti-cancer effects. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted on its potential use in combination with other compounds for enhanced therapeutic effects.

Scientific Research Applications

2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its effects on cell proliferation, apoptosis, and cell cycle progression. These properties make it a promising compound for further research in the field of drug discovery.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-11-5-3-4-10(8-11)9-21(19,20)17-13-7-2-1-6-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWVXOTXPNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 3
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 5
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.